molecular formula C28H21FN2O3S B11540088 [3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11540088
M. Wt: 484.5 g/mol
InChI Key: WYWGENGPOOHIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound you’ve mentioned is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
    • The core structure consists of a thieno[2,3-b]pyridine ring fused with a phenyl ring.
    • There’s an amino group (NH₂) at position 3 of the thieno[2,3-b]pyridine ring.
    • A fluorophenyl group (C₆H₄F) is attached to position 4 of the thieno[2,3-b]pyridine ring.
    • The phenylthienopyridine ring system is further substituted with a (3,4-dimethoxyphenyl)methanone group.
  • This compound’s unique structure suggests potential interesting properties and applications.
  • Preparation Methods

    • The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds.
    • Key steps include:
    • Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It can be oxidized under appropriate conditions.

        Reduction: Reduction of specific functional groups is possible.

        Substitution: The amino group can participate in substitution reactions.

    • Common reagents include palladium catalysts, bases, and halogens.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
    • In biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
    • In medicine: Exploring its pharmacological properties (e.g., anticancer potential, anti-inflammatory effects).
    • In industry: Developing new materials or catalysts based on its structure.
  • Comparison with Similar Compounds

    • Similar compounds may include other thienopyridines, phenylthienopyridines, or related heterocycles.
    • Highlighting its uniqueness:
      • The combination of amino, fluorophenyl, and methanone groups in this compound sets it apart.
      • Its potential applications and reactivity distinguish it from other compounds.

    Properties

    Molecular Formula

    C28H21FN2O3S

    Molecular Weight

    484.5 g/mol

    IUPAC Name

    [3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone

    InChI

    InChI=1S/C28H21FN2O3S/c1-33-22-13-10-18(14-23(22)34-2)26(32)27-25(30)24-20(16-8-11-19(29)12-9-16)15-21(31-28(24)35-27)17-6-4-3-5-7-17/h3-15H,30H2,1-2H3

    InChI Key

    WYWGENGPOOHIKT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.